molecular formula C15H20N2O6 B8093284 Boc-N-methyl-4-nitro-L-phenylalanine

Boc-N-methyl-4-nitro-L-phenylalanine

Cat. No.: B8093284
M. Wt: 324.33 g/mol
InChI Key: WVYOQBQMGUDWKE-LBPRGKRZSA-N
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Description

Significance as a Protected N-Methylated Amino Acid Building Block in Advanced Organic Synthesis

Boc-N-methyl-4-nitro-L-phenylalanine serves as a crucial building block in advanced organic synthesis, particularly in the construction of complex peptides and peptidomimetics. researchgate.net The Boc group is a widely used protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus while allowing for controlled chain elongation. ottokemi.com This protection is readily removed under acidic conditions, a process that is well-established in synthetic protocols. orgsyn.org

The N-methylation of the peptide backbone is a critical modification that confers several advantageous properties to the resulting molecules. researchgate.netnih.gov N-methylated peptides exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life. nih.gov This enhanced stability is a significant factor in the development of peptide-based drugs. nih.gov Furthermore, N-methylation can influence the peptide's conformation by restricting the rotation around the C-N bond, which can lead to a higher affinity and selectivity for specific biological targets. nih.govnih.gov The incorporation of N-methylated amino acids like this compound has been instrumental in creating peptidomimetics with improved pharmacological profiles. researchgate.net

The nitro group on the phenyl ring further expands the synthetic utility of this building block. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule and serve as a handle for further chemical modifications. rsc.org For instance, the nitro group can be reduced to an amine, providing a site for conjugation with other molecules, such as fluorescent probes or drug delivery systems. rsc.org This functionalization is valuable in creating targeted therapeutics and diagnostic agents. nih.gov The asymmetric synthesis of related compounds, such as (S)-Boc-N-methyl-p-benzoyl-phenylalanine, highlights the utility of such building blocks in preparing photoreactive antagonists for studying biological receptors. nih.gov

Evolution of L-Phenylalanine Derivatives in Biomedical and Material Sciences

The journey of L-phenylalanine from its discovery to the development of sophisticated derivatives like this compound reflects the significant advancements in chemical and biological sciences.

The history of phenylalanine began in 1879 when it was first identified in lupine seedlings. wikipedia.org Its synthesis was achieved in 1882, and its genetic code was deciphered in 1961. wikipedia.org Early biomedical research focused on its metabolic role, particularly its conversion to tyrosine and the catecholamines (dopamine, norepinephrine, and epinephrine). wikipedia.orgwikipedia.org A pivotal moment in the biomedical application of phenylalanine derivatives was the understanding and management of phenylketonuria (PKU), a genetic disorder resulting from the inability to metabolize phenylalanine. britannica.com This led to the development of dietary interventions and diagnostic tests, marking a significant step in applying chemical knowledge to treat metabolic diseases. britannica.comnih.gov

In the realm of drug discovery, phenylalanine derivatives have been explored for various therapeutic purposes. For instance, they have been investigated for their potential in treating depression and vitiligo. nih.gov The development of drugs containing modified phenylalanine residues has become a key strategy in medicinal chemistry to enhance efficacy and stability. researchgate.net

In material science, the self-assembling properties of phenylalanine and its derivatives have garnered considerable attention. nih.gov The ability of these molecules to form well-ordered nanostructures, such as gels and fibers, through non-covalent interactions has opened up applications in drug delivery, tissue engineering, and the removal of pollutants. nih.gov The introduction of specific functional groups, like the nitro group in 4-nitro-L-phenylalanine, has been shown to influence these self-assembly processes and can impart novel properties to the resulting materials. rsc.org For example, dipeptides containing Boc-p-nitro-L-phenylalanine have been shown to self-assemble into piezoelectric electrospun fibers, demonstrating potential for use in energy harvesting and sensor applications. rsc.orgrsc.org The functionalization of materials like graphene oxide with amino acids, including phenylalanine derivatives, is another area of active research, aiming to create novel N-doped materials with unique electronic and chemical properties. rsc.org

Scope and Research Trajectories for this compound

The unique combination of a Boc-protecting group, N-methylation, and a nitro functionality positions this compound as a compound with significant potential for future research and applications.

Current and future research trajectories for this compound and its analogs are focused on several key areas:

Advanced Drug Discovery: The demand for more stable and selective peptide-based drugs continues to drive research into novel building blocks. nih.gov this compound is a prime candidate for incorporation into peptidomimetics targeting a wide range of diseases, from cancer to infectious diseases. researchgate.netnih.gov The ability to fine-tune the pharmacokinetic properties and biological activity through N-methylation and functionalization of the nitro group is a key area of exploration. nih.govnih.gov

Biochemical Probes and Sensors: The nitro group in 4-nitrophenylalanine derivatives has been successfully utilized as an infrared (IR) probe to study local protein environments. researchgate.netnih.gov This spectroscopic handle allows for the site-specific investigation of protein structure and dynamics in a minimally perturbative manner. nih.gov Future research may focus on developing more sophisticated probes based on this compound for studying complex biological processes. The nitro group can also be a precursor to fluorescent groups, opening avenues for the development of "turn-on" fluorescent probes for detecting specific analytes. mdpi.com

Novel Materials with Tailored Properties: The self-assembly of peptides containing this compound could lead to the development of new biomaterials with unique piezoelectric, optical, or electronic properties. rsc.org Research is likely to explore how the specific structural features of this compound influence the morphology and function of these materials. The potential to create "smart" materials that respond to external stimuli is a particularly exciting prospect. nih.gov

Asymmetric Synthesis and Catalysis: As a chiral building block, this compound holds potential in asymmetric synthesis beyond peptide chemistry. Its use in the stereoselective synthesis of other complex organic molecules is an area that warrants further investigation.

The global market for advanced pharmaceutical intermediates like Boc-4-nitro-L-phenylalanine is projected to grow, driven by increasing investments in pharmaceutical and chemical research. researchgate.net This trend indicates a sustained demand for high-quality, functionalized building blocks, ensuring that this compound and related compounds will remain at the forefront of chemical innovation.

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYOQBQMGUDWKE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167592
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70663-56-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-4-nitro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70663-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc N Methyl 4 Nitro L Phenylalanine and Its Analogs

Precursor Synthesis: Advanced Nitration Strategies for L-Phenylalanine

The initial and crucial step in the synthesis of the target molecule is the nitration of L-phenylalanine to produce L-4-nitrophenylalanine. This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the desired para-isomer.

Optimization of Nitration Conditions for para-Selectivity

The regioselectivity of the nitration of L-phenylalanine is highly dependent on the reaction conditions. A common method involves the use of a mixed acid system, typically consisting of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Research has shown that the ratio of the acids, reaction temperature, and reaction time are critical parameters to optimize for maximizing the yield of the desired para-isomer, L-4-nitrophenylalanine. researchgate.net One study reported a yield of 65.2% for L-4-nitrophenylalanine when a volume ratio of concentrated H₂SO₄ to concentrated HNO₃ of 2:1 was used at a reaction temperature of 0°C for 3 hours in a batch reactor. researchgate.net Another protocol suggests dissolving L-phenylalanine in concentrated sulfuric acid at 0°C followed by the dropwise addition of 90% nitric acid. prepchem.com

Alternative and "greener" approaches to nitration are also being explored to minimize the use of harsh acids and improve selectivity. biorxiv.org The use of solid acid catalysts, such as zeolites, in combination with nitrogen dioxide and oxygen has been investigated for the nitration of other aromatic compounds, offering potential for cleaner and more selective processes. researchgate.net

Table 1: Optimization of Nitration of L-Phenylalanine in a Tubular Reactor
Volume Ratio (H₂SO₄:HNO₃)Reaction Temperature (°C)Reaction Time (min)L-4-Nitrophenylalanine Yield (%)
2:150580.9

Data sourced from a study on the synthesis of L-4-nitrophenylalanine using a tubular reactor to minimize side reactions. researchgate.net

By-product Formation and Mitigation Strategies in L-4-Nitrophenylalanine Synthesis

One study identified a significant by-product as a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine. researchgate.net This dimerization reaction highlights the complexities that can arise during the nitration process. To suppress this side reaction, the use of a tubular reactor has been proposed. researchgate.net The continuous flow nature of a tubular reactor can offer better control over reaction parameters and minimize the residence time, thereby reducing the likelihood of side reactions and leading to a higher yield of the desired product. researchgate.net In fact, optimization of the reaction in a tubular reactor led to an impressive 80.9% yield of L-4-nitrophenylalanine. researchgate.net

N-Protection Chemistry: tert-Butyloxycarbonyl (Boc) Group Installation

Following the successful synthesis of L-4-nitrophenylalanine, the next critical step is the protection of the α-amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its facile removal under mild acidic conditions. researchgate.net

Efficiency and Selectivity of Boc-Protection for Amino Acids

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comchemicalbook.com This reaction is generally efficient and highly selective for the amino group. The choice of base and solvent can influence the reaction's efficiency. numberanalytics.com Common conditions involve using a base like sodium hydroxide (B78521) or triethylamine (B128534) in a solvent system such as aqueous tetrahydrofuran (B95107) (THF) or dichloromethane. numberanalytics.comchemicalbook.com

The Boc group's steric bulk can sometimes hinder its introduction onto sterically congested amines. numberanalytics.com However, for most amino acids, including L-4-nitrophenylalanine, the reaction proceeds smoothly. The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed for more challenging substrates. numberanalytics.com One reported synthesis of N-Boc-4-nitro-L-phenylalanine involved reacting (S)-4-nitrophenylalanine with di-tert-butyl dicarbonate in a mixture of aqueous sodium hydroxide and THF, yielding the product in 88% yield. chemicalbook.com

Considerations for Boc-Protection in Multi-step Syntheses

The Boc protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). researchgate.netbiosynth.com Its key advantage lies in its orthogonal stability to other protecting groups commonly used for amino acid side chains. biosynth.com For instance, the Boc group is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group, another common N-terminal protecting group. researchgate.net

In the context of a multi-step synthesis of a complex molecule like Boc-N-methyl-4-nitro-L-phenylalanine, the stability of the Boc group to a range of reagents is crucial. It is resistant to many nucleophiles and basic conditions, allowing for subsequent chemical transformations on other parts of the molecule without premature deprotection. organic-chemistry.org However, it is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. researchgate.netresearchgate.net This acid lability must be considered when planning subsequent synthetic steps to avoid unintended deprotection.

N-Methylation Techniques for Phenylalanine Derivatives

The final step in the synthesis of the target compound is the N-methylation of the Boc-protected L-4-nitrophenylalanine. N-methylated amino acids are important components of many biologically active peptides.

Various methods exist for the N-methylation of amino acids. nih.gov Direct methylation of the N-Boc protected amino acid can be challenging due to the potential for over-methylation and the need for harsh reagents. nih.gov However, several effective strategies have been developed.

One common approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride. Another milder and often more selective method is reductive amination. While typically used for introducing an amino group, it can be adapted for methylation.

More contemporary and "greener" approaches are also being developed, including enzymatic methods. nih.gov For instance, N-methyl-L-amino acid dehydrogenases have been used for the enzymatic synthesis of N-methyl-L-phenylalanine. nih.gov While not directly applied to the nitrated analog in the reviewed literature, these biocatalytic methods represent a promising avenue for the sustainable production of N-methylated amino acids. The chemical synthesis of N-methylated amino acids can also be achieved through the ring-opening of 5-oxazolidinones. nih.gov

Chemical N-Methylation Protocols and Yield Optimization

The direct N-methylation of the parent amino acid, Boc-4-nitro-L-phenylalanine, is a common route. A widely adopted protocol involves the use of a strong base and a methylating agent. For instance, sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) can be used to deprotonate the amide nitrogen, followed by the addition of methyl iodide (MeI) to introduce the methyl group. researchgate.net The optimization of this reaction is critical for maximizing yield. Factors influencing the yield include the choice of solvent, base, and reaction temperature.

Another approach involves the reductive amination of carbon dioxide (CO2) and hydrogen (H2) with nitro compounds, catalyzed by systems like Pd/CuZrOx, which can achieve N-methylation in high yields under relatively mild conditions. rsc.org While not specific to the exact target compound, this method represents a modern and efficient protocol for N-methylation. The synthesis of aza-amino acid precursors through hydrazine (B178648) alkylation has also been optimized by varying solvents and reaction conditions, with acetonitrile (B52724) often proving superior to ethanol (B145695) for achieving higher yields of monoalkylated products. kirj.ee

The initial synthesis of the precursor, L-4-nitrophenylalanine, has also been a subject of optimization studies. Traditional nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acid can yield up to 65.2%. researchgate.net However, using a tubular reactor for this nitration can suppress side reactions and increase the yield to as high as 80.9%. researchgate.net The subsequent protection of the amino group with di-tert-butyl dicarbonate typically proceeds with high efficiency, with reported yields around 88%. chemicalbook.com

Table 1: Comparison of N-Methylation and Precursor Synthesis Protocols

Reaction StepReagents & ConditionsReported YieldReference
Nitration of L-phenylalanineH₂SO₄/HNO₃ (2:1), 0°C, 3h (Batch)65.2% researchgate.net
Nitration of L-phenylalanineH₂SO₄/HNO₃ (2:1), 50°C, 5min (Tubular Reactor)80.9% researchgate.net
Boc Protection of L-4-nitrophenylalanineDi-tert-butyl dicarbonate, NaOH, THF/H₂O88% chemicalbook.com
N-Methylation of Boc-amino acidMeI, NaH, THFNon-epimerizing route researchgate.net
N-Methylation of nitro compoundsCO₂, H₂, Pd/CuZrOx catalystUp to 97% rsc.org

Impact of N-Methylation on Reaction Pathways and Stereochemical Control

A primary concern during the N-methylation of amino acids is the preservation of stereochemistry, as the acidic α-proton is susceptible to epimerization under basic conditions. The use of certain protocols, such as the NaH/MeI method in THF for Boc-protected valine, has been described as a non-epimerizing route. researchgate.net The chelation of the carboxylate group by the sodium cation is thought to protect the stereocenter from racemization. researchgate.net

The introduction of an N-methyl group significantly impacts the reactivity and conformational preferences of the amino acid. N-methylation can influence the geometry of peptides, which in turn affects their biological activity. nih.gov For instance, N-methylation can induce specific turns or extended conformations in peptide chains. nih.gov The stereochemistry of dipeptide-type surfactants has been shown to affect their aggregation behavior, with diastereomers exhibiting different critical aggregation concentrations. nih.gov While not directly involving the target compound, this highlights the profound impact of stereochemistry on molecular properties. nih.gov The synthesis of configurationally stable α-amino aldehydes has been achieved by introducing an N-hydroxymethyl group, which forms a stable cyclic hemiacetal, thus preventing racemization of the adjacent α-proton. orgsyn.org This principle underscores the importance of strategic modifications to maintain stereochemical integrity during synthesis.

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers multiple sites for further chemical modification, enabling the creation of diverse molecular architectures.

Introduction of Diverse Functional Groups for Enhanced Reactivity

The nitro group on the phenyl ring is a key feature for derivatization. Its strong electron-withdrawing nature activates the aromatic ring, facilitating nucleophilic aromatic substitution reactions. nih.gov This allows for the introduction of various functional groups at positions ortho or meta to the nitro group. Furthermore, metal-catalyzed C-H functionalization represents a powerful strategy for the site-selective modification of phenylalanine derivatives, allowing for tailored diversification. researchgate.net The Boc-protecting group itself can be removed under acidic conditions, freeing the N-methylamino group for further coupling or derivatization. youtube.commasterorganicchemistry.com The dicyclohexylammonium (B1228976) salt form of the compound is often used to improve its solubility and stability in organic solvents, which is advantageous for laboratory applications and subsequent chemical transformations. chemimpex.com

Chemo- and Regioselective Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. A primary transformation is its reduction to an amino group. This can be achieved using various reducing agents, and the choice of reagent allows for chemoselectivity. For example, catalytic hydrogenation (e.g., with Pd/C) or the use of reducing metals like tin or zinc in acidic media can efficiently reduce the nitro group to an amine. This resulting amino group can then be used in a wide array of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides.

The strong electron-withdrawing character of the nitro group activates the molecule for nucleophilic attack, and it can also act as a good leaving group in certain addition-elimination reactions. nih.gov For instance, in nitropyridones, the nitro group facilitates reactions with nucleophiles at the vicinal position. nih.gov This reactivity can be harnessed for the regioselective introduction of substituents on the aromatic ring of the 4-nitro-L-phenylalanine scaffold.

Solution-Phase and Solid-Phase Synthetic Applications

This compound is a valuable building block for the synthesis of peptides, both in solution and on a solid support. The choice between these methods depends on the desired scale, peptide length, and purification strategy.

Comparative Analysis of Synthetic Routes for Dipeptide Formation

The formation of a dipeptide bond involves coupling the carboxylic acid of one amino acid with the amino group of another. Both solution-phase and solid-phase synthesis (SPPS) have distinct advantages and disadvantages.

Solution-Phase Synthesis: This traditional approach is highly scalable and can produce large quantities of peptides at a lower cost. neulandlabs.com Intermediates can be isolated and purified after each step, which can be advantageous for ensuring the purity of the final product. slideshare.net The synthesis of dipeptide derivatives, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, has been successfully performed in solution by coupling an N-Boc protected amino acid with an amino acid methyl ester using coupling agents like DCC/HOBt. rsc.orgrsc.org

Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by Bruce Merrifield, involves building the peptide chain on a solid resin support. masterorganicchemistry.com Its main advantage is the ability to synthesize long peptides and the ease of purification, as excess reagents and byproducts are simply washed away after each coupling step. masterorganicchemistry.comneulandlabs.com However, the coupling of N-methylated amino acids in SPPS is notoriously challenging and often results in low yields. nih.gov Specialized coupling reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/HOAt are often required to achieve efficient coupling. nih.gov Furthermore, SPPS can be more expensive and is typically used for smaller scale synthesis. neulandlabs.com Side reactions, such as diketopiperazine formation, can also be a problem, especially with N-methylated residues. nih.gov

A hybrid approach, where smaller peptide fragments are synthesized on a solid phase and then coupled together in solution, combines the benefits of both methods. neulandlabs.com

Table 2: Comparison of Solution-Phase vs. Solid-Phase Dipeptide Synthesis

FeatureSolution-Phase SynthesisSolid-Phase Synthesis (SPPS)
Principle Reactions occur in a homogeneous solution.Peptide is anchored to and synthesized on a solid resin support. masterorganicchemistry.com
Scalability High; suitable for large-scale production. neulandlabs.comLower; typically for research or small-scale production. neulandlabs.com
Purification Required after each step (e.g., chromatography, crystallization). slideshare.netSimple filtration and washing after each step; final cleavage and purification. masterorganicchemistry.com
Yield Can be high, but losses occur at each purification step.Overall yield decreases with increasing peptide length. neulandlabs.com
Challenges Time-consuming due to intermediate purifications. slideshare.netLow coupling efficiency for N-methylated amino acids; potential for side reactions. nih.gov
Cost Generally lower for large quantities. neulandlabs.comHigher reagent and resin costs. neulandlabs.com

Microwave-Assisted Peptide Synthesis Methodologies

The application of microwave irradiation to solid-phase peptide synthesis (SPPS) has emerged as a transformative technique, significantly accelerating reaction times and often enhancing the purity of the final peptide product. nih.govcreative-peptides.com This methodology is particularly advantageous for the synthesis of peptides containing sterically hindered or structurally complex amino acids, such as N-methylated residues. The synthesis of peptides incorporating N-methylated amino acids, including analogs of this compound, presents unique challenges due to the increased steric bulk around the amide bond, which can impede coupling efficiency in conventional SPPS. cem.comamazonaws.com Microwave energy effectively overcomes these hurdles by rapidly and uniformly heating the reaction mixture, thereby driving difficult coupling reactions to completion in a fraction of the time required by traditional methods. creative-peptides.comcem.com

Research into microwave-assisted peptide synthesis (MAPS) has demonstrated its ability to reduce coupling and deprotection cycles from hours to mere minutes. nih.gov For instance, microwave energy can facilitate most amino acid couplings in as little as 5 minutes, with the subsequent Fmoc-deprotection step being completed in around 3 minutes. nih.gov This rapid synthesis not only boosts efficiency but can also minimize common side reactions that are sometimes exacerbated by prolonged reaction times at room temperature. nih.gov

The synthesis of N-methylated peptides, in particular, benefits greatly from microwave irradiation. nih.gov The steric hindrance at the N-methylated terminus can make subsequent amino acid coupling difficult. Microwave-enhanced methods have been specifically developed to address these challenging couplings, ensuring higher yields and purities of the desired N-methylated peptide. amazonaws.comnih.gov While conventional synthesis of peptides containing hindered residues like N-methyl alanine (B10760859) can be slow and result in low purity, microwave-enhanced SPPS produces the target peptides rapidly and with high purity. amazonaws.com

The principles of microwave-assisted synthesis are applicable to both Fmoc and Boc protection strategies. rsc.org In the context of Boc-protected amino acids, microwave irradiation has been successfully employed to accelerate the solid-phase synthesis of peptides, including those constructed from Boc-amino acid nanoparticles in aqueous media, highlighting the versatility and environmental benefits of this approach. mdpi.com

Detailed research findings have consistently shown the superiority of MAPS for complex peptide sequences. For example, the synthesis of a difficult acyl carrier protein derivative containing two N-methyl-alanine residues was completed in under two hours with a purity of 86% using microwave assistance. amazonaws.com In contrast, conventional methods would be significantly slower and yield a less pure product. These findings underscore the utility of microwave-assisted methodologies for the efficient synthesis of peptides containing complex building blocks like this compound and its analogs.

The following table summarizes representative data from studies on microwave-assisted synthesis of peptides containing hindered or N-methylated amino acids, illustrating the typical conditions and outcomes.

Peptide Sequence/TargetSynthesis ScaleCoupling Time (Microwave)Deprotection Time (Microwave)Crude Purity (%)Reference
VQ(N-Me-A)(N-Me-A)IDYING-OH0.1 mmolNot SpecifiedNot Specified86 amazonaws.com
GEQKLGAibAibAibASEESLG-NH₂Not SpecifiedNot SpecifiedNot Specified89 amazonaws.com
ACP(65-74)Not Specified< 5 min~3 minHigh nih.govnih.gov
N-methylated peptide 7Not SpecifiedNot SpecifiedNot Specified73 acs.org
Leu-enkephalin (Boc-protected)Not SpecifiedNot SpecifiedNot Specified64 (overall yield) mdpi.com

Role of Boc N Methyl 4 Nitro L Phenylalanine in Peptide and Peptidomimetic Design

Strategic Incorporation into Peptide Synthesis

The use of Boc-N-methyl-4-nitro-L-phenylalanine in peptide synthesis is a deliberate strategy to imbue the resulting molecule with specific, desirable traits. The Boc group ensures controlled, stepwise addition to the peptide chain, while the N-methyl and nitro groups confer significant advantages regarding stability, conformation, and biological activity. myskinrecipes.com

A primary challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body. Modification of the peptide backbone is a key strategy to address this, and N-methylation is a widely employed technique for this purpose. nih.gov The incorporation of an N-methyl group, as found in this compound, replaces the hydrogen atom on the amide nitrogen with a methyl group.

This substitution provides a significant steric shield, hindering the approach of proteolytic enzymes that would normally cleave the peptide bond. nih.gov The absence of the amide proton also eliminates a hydrogen bond donor site, which can disrupt the recognition motifs required by many proteases, further contributing to enhanced metabolic stability. nih.gov Research has consistently shown that N-methylation can increase resistance to enzymatic degradation, thereby prolonging the half-life of the peptide in biological systems. nih.govnih.gov

ModificationMechanism of Stability EnhancementOutcomeReference
N-MethylationReplaces amide proton (NH) with an N-CH₃ group.Creates steric hindrance for proteases and removes a hydrogen-bond donor site, disrupting enzymatic recognition. nih.gov
N-MethylationLeads to decreased affinity of the peptide for the active sites of proteases.Increased resistance to proteolytic degradation and improved metabolic stability. nih.govnih.gov

This conformational impact can have varied effects on biological activity. In some cases, the altered conformation may fit a target receptor more effectively, leading to enhanced potency. nih.gov For instance, certain N-methylated dermorphin (B549996) analogs have shown increased activity. nih.gov Conversely, the conformational change can also stabilize an inactive state or disrupt the precise geometry required for receptor binding, resulting in reduced or completely abolished activity. nih.govacs.org Studies on a backbone N-methylated analogue of the antibiotic clovibactin (B11933462) showed it to be almost completely inactive, demonstrating the critical and context-dependent nature of this modification. acs.org Similarly, N-methylation of a melanocortin peptide library resulted in reduced biological activity, suggesting the modification stabilized an inactive conformation. nih.gov

Peptide ClassEffect of N-MethylationObserved Outcome on ActivityReference
RGD Peptides / Dermorphin AnalogsFavorable conformational changeIncreased potency nih.gov
Clovibactin AnalogueDisruption of intermolecular hydrogen bonding important for activityAlmost completely inactive acs.org
Melanocortin PeptidesStabilization of an inactive conformationReduced biological activity and receptor selectivity nih.gov
Almiramide AnalogsSingle N-methylation at specific residuesGreater anti-leishmanial activity than permethylated versions nih.gov

Application in Peptidomimetic and Macrocyclic Compound Generation

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov this compound is a key component in the synthesis of such compounds, including complex macrocyclic structures. Macrocycles are often favored in drug design because their constrained cyclic structure can lead to higher receptor affinity, selectivity, and improved metabolic stability compared to their linear counterparts. cam.ac.uk

The design of N-methylated peptidomimetics begins with identifying the key amino acid residues in a natural peptide that are responsible for its biological function. nih.govnih.gov this compound can then be substituted into the peptide sequence to enhance its properties. The synthesis is typically carried out using standard solid-phase or solution-phase peptide synthesis methods. rsc.orgnih.gov The Boc protecting group on the nitrogen terminus prevents unwanted reactions during the coupling of amino acids, and it can be removed under specific conditions to allow for the stepwise elongation of the peptide chain. myskinrecipes.com The synthesis of peptidomimetics often involves creating molecules that are more resistant to proteolytic degradation, and N-methylation is a proven strategy to achieve this. upc.edu

To optimize a peptidomimetic lead, chemists often generate a library of related compounds to explore the structure-activity relationship (SAR). nih.govoup.com This involves systematically modifying the peptide structure and observing the effect on its biological activity. The "N-methyl scan" is a powerful SAR technique where each amino acid residue in a peptide is individually replaced with its N-methylated counterpart. nih.gov

By incorporating this compound and other N-methylated amino acids into a peptide sequence, researchers can map the influence of N-methylation at each position. This approach helps to identify which positions are tolerant to this modification and where it might be beneficial for activity or stability, versus positions where it is detrimental. nih.gov Such SAR studies provide deep insights into the conformational requirements for biological function and guide the rational design of more potent and selective therapeutic candidates. nih.govoup.com

Bioconjugation Chemistry Utilizing this compound

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a peptide. The 4-nitro group on the phenyl ring of this compound makes it a particularly useful tool for this application. While the N-methyl group modifies the peptide backbone, the nitro group on the side chain serves as a versatile chemical handle for further modification. myskinrecipes.com

The nitro group can be chemically reduced to an amine group (aniline derivative). This newly formed amine provides a reactive site for attaching a wide variety of molecules, such as fluorescent dyes, imaging agents, cytotoxic drugs, or polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetics. ub.edu This conjugation can be achieved through stable amide bond formation or other amine-specific chemistries. ub.edu This dual-functionality—modifying the backbone for stability while providing a side-chain handle for conjugation—makes this compound a strategic building block for creating complex, multifunctional peptide-based constructs.

Strategies for Attachment to Biomolecules and Surfaces

The attachment of this compound to other molecules is central to its application. The strategies for this attachment primarily leverage the compound's carboxylic acid group and the reactive potential of its nitro group.

Its most fundamental application is as a building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com In this technique, the Boc group protects the N-terminus, preventing it from forming unwanted bonds. creative-peptides.com This allows the carboxylic acid group at the C-terminus to be activated and coupled to the free amino group of a growing peptide chain, which is often anchored to a solid resin surface. The Boc group is stable during the coupling reaction but can be easily removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the N-methylamino group for the next coupling cycle. creative-peptides.com This iterative process allows for the precise, stepwise construction of a target peptide sequence.

Beyond standard peptide synthesis, the 4-nitro group offers a powerful route for post-synthetic modification and bioconjugation. myskinrecipes.com The nitro group itself is not typically used for direct attachment, but it can be chemically reduced to a primary amine (an aniline (B41778) derivative), converting the residue to 4-amino-L-phenylalanine. This transformation introduces a new, highly versatile functional group that can be used to attach the entire peptide to other biomolecules or surfaces through various bioconjugation methods. For instance, this new amino group can react with N-hydroxysuccinimide (NHS) esters, isothiocyanates, or other acylating agents to form stable amide or thiourea (B124793) bonds, effectively tethering the peptide to proteins, detection labels, or functionalized surfaces.

Table 1: Attachment Strategies for this compound

StrategyFunctional Group InvolvedType of Linkage FormedApplication
Solid-Phase Peptide Synthesis (SPPS) Carboxylic Acid (-COOH)Amide BondBuilding block for constructing peptide chains.
Post-Synthesis Conjugation (via Nitro Reduction) 4-Amino Group (-NH₂)Amide, Thiourea, etc.Covalent attachment to biomolecules, surfaces, or labels.

"Click Chemistry" Applications in Complex Molecule Assembly

"Click chemistry" refers to a class of chemical reactions that are rapid, high-yielding, and highly specific, often proceeding with high efficiency in complex biological environments. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to link two molecules.

This compound is not inherently "clickable," but it can be readily converted into a derivative suitable for these reactions. This process leverages the versatile nitro group as a synthetic precursor. The conversion involves a two-step process:

Reduction: The 4-nitro group on the phenyl ring is reduced to a 4-amino group.

Diazotization and Azide (B81097) Substitution: The resulting amino group is then converted into an azide (-N₃) functional group.

The resulting compound, Boc-N-methyl-4-azido-L-phenylalanine, is now a "click-ready" amino acid. It can be incorporated into a peptide sequence using the SPPS methods described previously. Once part of the peptide, the azide-functionalized side chain can be selectively reacted with any molecule containing a terminal alkyne. This allows for the precise and efficient assembly of highly complex molecular architectures, such as peptide-drug conjugates, peptidomimetics with novel functionalities, or peptides attached to imaging agents or polymer scaffolds. This modular approach is a cornerstone of modern medicinal chemistry and materials science. chemimpex.com

Table 2: Pathway to "Click Chemistry" Application

StepReactionReagentsResulting Functional Group
1 Nitro Reductione.g., SnCl₂, H₂/Pd4-Amino (-NH₂)
2 Azide Formatione.g., NaNO₂/HCl, then NaN₃4-Azide (-N₃)
3 Click ReactionCopper(I) Catalyst, Alkyne-modified molecule1,2,3-Triazole Linkage

Advanced Biochemical and Enzyme Research Applications

Probing Enzyme Activity and Kinetics with Boc-N-methyl-4-nitro-L-phenylalanine Derivatives

The derivatives of this compound are particularly useful in enzymology. The nitro group in the para position of the phenyl ring is a key chromogenic and electron-withdrawing feature that facilitates the monitoring of enzyme activity. When incorporated into a substrate, cleavage by an enzyme can lead to the release of a product with a distinct color or fluorescent signal, providing a continuous and measurable readout of the reaction rate.

Substrate Analogs and Enzyme Inhibition Studies

Derivatives of 4-nitrophenylalanine serve as effective substrate analogs for various enzymes, particularly proteases like chymotrypsin. The structural similarity to the natural substrate, phenylalanine, allows these analogs to bind to the enzyme's active site. The p-nitroanilide group, when attached to the carboxyl end of a phenylalanine derivative, creates a chromogenic substrate. nih.govnih.gov The enzymatic cleavage of the amide bond releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically to determine enzyme kinetics. nih.gov

For instance, N-glutaryl-L-phenylalanine p-nitroanilide is a known substrate for α-chymotrypsin, and its hydrolysis has been studied to understand the enzyme's catalytic mechanism. nih.gov Similarly, molecular probes incorporating L-phenylalanine p-nitroanilide have been synthesized to detect serine proteases like α-chymotrypsin and nattokinase. nih.gov The rate of p-nitroaniline release provides a direct measure of the enzyme's catalytic efficiency.

While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles derived from studies on analogous compounds are directly applicable. The Boc and N-methyl groups can be used to modulate the substrate's affinity for the enzyme and its susceptibility to cleavage, allowing for detailed structure-activity relationship studies. For example, studies with nitrophenylalanine analogs and phenylalanine ammonia (B1221849) lyase (PAL) have determined kinetic constants, showing how modifications to the phenylalanine structure affect enzyme binding and turnover.

Kinetic Constants of Phenylalanine Analogs with Phenylalanine Ammonia Lyase (PAL)
SubstrateEnzymeKm (mM)Vmax (U/mg)
L-PhenylalanineWild Type PAL0.251.2
rac-2-NitrophenylalanineWild Type PAL2.30.25
rac-3-NitrophenylalanineWild Type PAL0.80.8
rac-4-NitrophenylalanineWild Type PAL1.50.5

This table presents data for related nitrophenylalanine compounds to illustrate their use in enzyme kinetic studies. The data is sourced from studies on phenylalanine ammonia lyase and is intended to be representative of the types of analyses for which derivatives of this compound could be used.

Mechanisms of Protein-Ligand and Protein-Protein Interactions

The unique spectroscopic properties of the nitro group in 4-nitrophenylalanine derivatives make them valuable probes for studying protein-ligand and protein-protein interactions. The introduction of this unnatural amino acid into a peptide or protein sequence can provide a sensitive reporter of the local environment. Changes in the absorbance or fluorescence of the nitro group can indicate binding events, conformational changes, and the polarity of the binding pocket.

While direct studies employing this compound for this purpose are not widely reported, the application of related compounds provides a strong basis for its utility. The Boc protecting group is instrumental in solid-phase peptide synthesis, allowing for the site-specific incorporation of N-methyl-4-nitro-L-phenylalanine into a peptide chain. myskinrecipes.com This enables the synthesis of custom peptides designed to probe the binding sites of specific proteins. The N-methylation can also provide resistance to proteolytic degradation and constrain the peptide's conformation, which can be advantageous in studying specific protein interactions.

Investigating Amino Acid Roles in Neurobiological Systems

Amino acids, particularly aromatic ones like phenylalanine, are fundamental to the functioning of neurobiological systems. They serve as precursors to key neurotransmitters and neuromodulators. Derivatives of these amino acids, such as this compound, offer chemical tools to explore these complex pathways.

Derivatives as Probes for Neurotransmitter Systems

Phenylalanine is the metabolic precursor to tyrosine, which in turn is converted to L-DOPA and then to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. The transport of these large neutral amino acids across the blood-brain barrier is mediated by specific transporters, such as the L-type amino acid transporter 1 (LAT1).

Derivatives of phenylalanine are crucial in studying the specificity and kinetics of these transporters. For instance, radioiodinated versions of phenylalanine have been developed for SPECT imaging of gliomas, which often overexpress LAT1. researchgate.net The synthesis of these probes frequently involves Boc-protected intermediates. researchgate.net By modifying the phenylalanine structure, for example with a nitro group or N-methylation, researchers can design analogs with altered affinities for transporters like LAT1. These probes can be used to map the distribution and activity of neurotransmitter precursor transport systems in the brain and to study how these systems are affected by various physiological and pathological conditions.

Contributions to Understanding Neurological Disorder Pathways

The metabolism of phenylalanine is critically important, and its dysregulation is implicated in several neurological disorders. The most well-known of these is phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine, leading to its accumulation in the brain and causing severe intellectual disability if untreated.

While this compound is not used therapeutically, its derivatives can be employed as research tools to investigate the molecular mechanisms underlying such disorders. For example, they can be used in competitive binding assays to study the transport of phenylalanine and other large neutral amino acids across the blood-brain barrier, a process that is disrupted in PKU. Understanding how different structural modifications to phenylalanine affect its interaction with transporters and enzymes can provide valuable insights into the pathophysiology of neurological diseases and aid in the development of novel diagnostic and therapeutic strategies.

Material Science Applications of Boc N Methyl 4 Nitro L Phenylalanine Derived Structures

Self-Assembly Phenomenon of Phenylalanine Dipeptides

The spontaneous organization of molecules into well-defined, stable, and ordered structures is a phenomenon known as self-assembly. In the context of dipeptides, this process is driven by a complex interplay of non-covalent interactions that dictate the final architecture of the resulting nanomaterials. Aromatic dipeptides, in particular, exhibit a high propensity for self-association. rsc.org

The modification of phenylalanine dipeptides, such as through the introduction of a tert-butoxycarbonyl (Boc) protecting group and nitro moieties, significantly influences their self-assembly behavior. A notable example is the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe), an analog of the target compound. This dipeptide exhibits a remarkable dual self-assembly process where it first forms nanotubes, which then further organize themselves into larger microtapes. rsc.org This hierarchical assembly demonstrates the complex structural possibilities arising from subtle changes in the peptide building block.

The solvent environment plays a critical role in directing the self-assembly pathway. For instance, another analog, Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr), self-assembles into either microspheres or microtapes depending on the solvent composition used for dissolution. rsc.org Similarly, the well-studied diphenylalanine peptide can form nanotubes, nanovesicles, and nanorods under different experimental conditions like pH and temperature. nih.gov The introduction of a Boc protecting group on diphenylalanine can lead to the formation of nanospheres. researchgate.net These findings underscore the tunability of the resulting nanostructures through control of both the molecular structure and the assembly conditions.

The self-assembly of peptide-based nanostructures is governed by a delicate balance of non-covalent interactions. researchgate.net These forces are the primary drivers for the spontaneous organization of peptide monomers into stable and functional hierarchical structures. nih.gov The key interactions include:

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, readily forms intermolecular hydrogen bonds. This is a fundamental interaction that often leads to the formation of secondary structures like β-sheets, which are common motifs in self-assembled peptide materials. researchgate.netrsc.org

π-π Stacking: The aromatic rings of phenylalanine residues are crucial for self-assembly. They engage in π-π stacking interactions, which act like a "glue" to stabilize the growing nanostructure and promote the formation of fibers and other extended assemblies. rsc.orgupc.edu

Hydrophobic Interactions: The tendency of nonpolar groups, like the phenyl rings, to minimize contact with aqueous environments drives them to aggregate, promoting the self-assembly process, particularly in polar solvents. nih.govresearchgate.net

The interplay of these forces dictates the specific morphology of the final nanostructure, from tubes and spheres to more complex tapes and ribbons. researchgate.net

Advanced Material Properties and Characterization

The ordered, non-centrosymmetric structures that can arise from the self-assembly of chiral dipeptides often lead to remarkable material properties, including piezoelectricity and nonlinear optical activity. The lack of a center of symmetry is a key prerequisite for these phenomena. preprints.org

Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. Self-assembled peptide nanostructures have been identified as promising piezoelectric materials due to their biocompatibility and ordered, non-centrosymmetric crystal structures. nih.govul.ie

Research on electrospun fibers containing the self-assembled dipeptide analog, Boc-pNPhepNPhe, has demonstrated a significant piezoelectric response. rsc.org When embedded into these fibers, the dipeptide assemblies generated a maximum output voltage of 58 V under a periodic applied force of 1.5 N. rsc.org The effective piezoelectric voltage coefficient (g_eff) was measured to be approximately 0.6 VmN⁻¹, with a corresponding power density of 9 µW cm⁻². rsc.org This performance highlights the potential of these bio-inspired materials for applications in energy harvesting, sensors, and biomedical devices. rsc.orgacs.org Other self-assembled peptide systems have also shown impressive piezoelectric coefficients, with values for diphenylalanine (FF) nanotubes reported to be at least 60 pm/V. nih.gov

Piezoelectric Properties of Self-Assembled Peptide Structures
Peptide SystemMeasured PropertyValueReference
Boc-pNPhepNPhe in electrospun fibersMaximum Output Voltage58 V rsc.org
Boc-pNPhepNPhe in electrospun fibersPower Density9 µW cm⁻² rsc.org
Boc-pNPhepNPhe in electrospun fibersEffective Piezoelectric Voltage Coefficient (g_eff)~0.6 VmN⁻¹ rsc.org
Diphenylalanine (FF) nanotubesEffective Piezoelectric Constant≥ 60 pm/V nih.gov
Oligopeptide Self-Assembled MonolayersPiezoelectric Charge Constant (d_33)up to 9.8 pC/N cnr.itchemrxiv.org
Oligopeptide Self-Assembled MonolayersPiezoelectric Voltage Constant (g_33)up to 2 Vm/N cnr.itchemrxiv.org

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack a center of symmetry, a condition met by many self-assembled chiral dipeptide structures. preprints.orgpreprints.org

The dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which self-assembles into micro-tapes, has been shown to exhibit a significant NLO response. preprints.org Through optical SHG polarimetry, the effective NLO coefficient (d_eff) of these structures was estimated to be at least 0.52 pm/V. preprints.orgpreprints.org This value is noteworthy as it is only four times lower than that of the state-of-the-art inorganic nonlinear crystal, β-barium borate (B1201080) (BBO). preprints.orgpreprints.org The presence of the nitro group, a strong electron-withdrawing group, on the phenyl rings likely contributes to this enhanced NLO activity. This highlights the potential of these organic, self-assembling materials in applications such as frequency conversion and optical switching. preprints.org

Nonlinear Optical Properties of a Boc-p-nitro-L-phenylalanine Analog
CompoundStructurePropertyValueReference
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineSelf-assembled micro-tapesEffective NLO coefficient (d_eff)≥ 0.52 pm/V preprints.orgpreprints.org
Ionically Self-Assembled Monolayer (ISAM) with azo chromophoresMultilayer filmSecond order NLO susceptibility (d_33)19 pm/V researchgate.net

Polymer Incorporation and Novel Material Development

The integration of functional peptide derivatives into polymer matrices is a promising strategy for creating advanced hybrid materials that combine the unique properties of the peptide with the processability and mechanical robustness of the polymer. Boc-phenylalanine derivatives can be incorporated into polymers to enhance material properties for applications such as specialized coatings. chemimpex.com

One effective method for creating such hybrid materials is electrospinning, which has been used to embed self-assembled dipeptide nanotubes, like those from Boc-diphenylalanine, within biocompatible polymer fibers. nih.govrsc.org This process allows for the creation of large-scale, flexible, and piezoelectric arrays. rsc.org The resulting dipeptide-polymer composite materials can generate significant voltage and power, demonstrating their potential for use in wearable electronics and as bio-energy sources. rsc.org

Furthermore, phenylalanine derivatives can be designed as monomers for polymerization. Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have been employed to synthesize polymers with phenylalanine moieties in their side chains. researchgate.netacs.org This approach allows for the creation of well-defined polymers with controlled molecular weights and functionalities derived from the amino acid, opening avenues for stimuli-responsive nanocarriers and other advanced biomedical materials. nih.govrsc.org

Engineering of Polymers for Advanced Applications

The incorporation of specialized amino acid derivatives into polymer chains is a key strategy for engineering materials with tailored properties. While direct polymerization of Boc-N-methyl-4-nitro-L-phenylalanine is a subject of ongoing research, studies on dipeptides containing nitro-L-phenylalanine demonstrate the profound impact of this residue on the material's characteristics.

A notable example is the study of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhe-pNPhe), a dipeptide derivative. Research has shown that this molecule can be embedded into a host polymer matrix, such as poly-L-lactic acid (PLLA), to create hybrid materials with significantly enhanced properties. rsc.org The process involves dissolving the dipeptide and the host polymer in a suitable solvent mixture, followed by fabrication techniques like electrospinning to produce composite fibers. rsc.org

The presence of the nitro groups and the Boc-protecting group on the dipeptide influences its self-assembly behavior within the polymer. These interactions can lead to the formation of well-defined nanostructures, such as nanotubes and microtapes, which in turn affect the macroscopic properties of the polymer composite. rsc.orgrsc.org

Detailed Research Findings:

A key application that has been demonstrated for polymers incorporating a Boc-nitro-L-phenylalanine derivative is in the field of piezoelectricity. Piezoelectric materials have the ability to generate an electrical voltage in response to applied mechanical stress.

In a study by Baptista et al., electrospun fibers of PLLA containing Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine were fabricated and their piezoelectric performance was evaluated. rsc.org The results showed that these composite fibers exhibited a significant piezoelectric output. rsc.orgrsc.org This is attributed to the self-assembly of the dipeptide within the polymer fibers, creating a non-centrosymmetric crystalline structure that is essential for the piezoelectric effect.

The research highlighted that embedding the Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide into PLLA fibers resulted in a piezoelectric output voltage that was twice as high as that of fibers containing the non-nitrated analogue, Boc-L-phenylalanyl-L-phenylalanine. rsc.org This underscores the critical role of the nitro group in enhancing the piezoelectric properties of the material.

Below is a data table summarizing the piezoelectric properties of the Boc-pNPhe-pNPhe@PLLA composite fibers as reported in the literature.

PropertyValueConditions
Maximum Output Voltage58 VUnder a 1.5 N applied periodical force
Power Density9 µW cm⁻²Under a 1.5 N applied periodical force
Effective Piezoelectric Voltage Coefficient (geff)≅ 0.6 Vm N⁻¹Under a 1.5 N applied periodical force

These findings suggest that polymers engineered with nitro-phenylalanine derivatives have significant potential for applications in sensors, actuators, and energy harvesting devices. The ability to tune the piezoelectric response through the incorporation of such modified amino acids opens up new avenues for the design of smart materials.

Applications in Targeted Drug Delivery Systems and Coatings based on Material Design Principles

The nitro group is a strong electron-withdrawing group, which can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. These interactions can be exploited to enhance the loading capacity and control the release of therapeutic agents from a polymer matrix or coating.

While specific studies on drug delivery systems utilizing this compound are still developing, the principles can be inferred from the behavior of related compounds. For instance, the self-assembly properties observed in dipeptides containing nitro-phenylalanine can be harnessed to create nanocarriers for drugs. rsc.org The formation of nanotubes or nanospheres in a controlled manner could allow for the encapsulation of drug molecules within these structures.

Furthermore, the nitro group can be chemically modified. For example, it can be reduced to an amine group, which can then be used for the covalent attachment of targeting ligands or drugs. This provides a versatile platform for creating multifunctional drug delivery systems.

In the context of coatings, materials derived from or incorporating this compound could be used to modify the surface of medical implants. The presence of the nitro-phenylalanine derivative could influence the surface energy, wettability, and protein adsorption characteristics of the implant, which are critical factors in determining its biocompatibility and integration with surrounding tissues. The piezoelectric properties, as discussed in the previous section, could also be utilized to create "smart" coatings that respond to mechanical stimuli, potentially for applications in bone regeneration or as sensors to monitor implant stability.

The research on the self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine into distinct nanostructures provides a basis for designing such materials. rsc.orgrsc.org The ability to form nanotubes or microspheres depending on the solvent environment suggests that the morphology of a drug delivery system or a coating could be tuned by controlling the processing conditions. rsc.orgrsc.org

The following table outlines the potential applications and the underlying material design principles for structures derived from Boc-nitro-L-phenylalanine.

ApplicationMaterial Design PrinciplePotential Advantage
Targeted Drug Delivery Self-assembly into nanocarriers (nanotubes, nanospheres)High drug loading capacity, controlled release kinetics
Chemical modification of the nitro group for ligand attachmentActive targeting to specific cells or tissues
Functional Coatings for Medical Implants Control of surface properties (wettability, protein adsorption)Improved biocompatibility, reduced biofouling
Piezoelectric effect in response to mechanical stress"Smart" coatings for tissue regeneration, implant monitoring

Advanced Spectroscopic and Computational Investigations

Conformational Analysis of Boc-N-methyl-4-nitro-L-phenylalanine and Derivatives

The conformation of a modified amino acid—defined by the spatial arrangement of its atoms—is not fixed and can be influenced by its environment. The bulky tert-butoxycarbonyl (Boc) protecting group, the N-methyl group, and the nitro-substituted phenyl ring all impose significant steric and electronic constraints that dictate the preferred conformations of the molecule in both solution and the solid state.

Spectroscopic methods are invaluable for investigating the conformational landscape of molecules in a non-destructive manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution. Temperature-dependent NMR studies can reveal dynamic processes, such as the interconversion between different conformers. researchgate.net For instance, the ¹H NMR spectrum of a similar N-Boc protected amino acid ester was sharp at room temperature (298 K) but showed significant line broadening at lower temperatures, indicating a shift in the conformational equilibrium. researchgate.net For derivatives like N-Boc-4-azido-L-phenylalanine, specific proton and carbon signals provide a map of the electronic environment throughout the molecule. researchgate.net

Table 1: Representative NMR Data for N-Boc-4-azido-L-phenylalanine Data extracted from supporting information of a study on related phenylalanine derivatives. researchgate.net

NucleusChemical Shift (ppm)Assignment
¹H~1.40Boc (tert-butyl) protons
¹H~4.30α-proton (CH)
¹H~7.00Aromatic protons
¹³C~28.0Boc (CH₃) carbons
¹³C~80.0Boc quaternary carbon
¹³C~119.0, ~131.0Aromatic carbons

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The technique is particularly sensitive to hydrogen bonding. Key vibrational bands for the parent compound, Boc-4-nitro-L-phenylalanine, include those corresponding to the N-H group, the carbonyl (C=O) groups of the Boc protector and the carboxylic acid, and the nitro (NO₂) group. researchgate.netnih.gov Changes in the position and shape of these bands can indicate involvement in hydrogen bonding networks.

UV-Vis Spectroscopy: The nitroaromatic chromophore in this compound makes it suitable for UV-Vis analysis. Studies on related dipeptides, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, show distinct absorption peaks in the 240–290 nm range. rsc.org The formation of aggregates or specific self-assembled structures can lead to changes in these absorption spectra, providing insight into intermolecular interactions. rsc.org

Hydrogen bonds are crucial in defining the secondary and tertiary structures of peptides and the packing of molecules in crystals. In the solid state, amino acid derivatives often form extensive hydrogen-bonding networks. For example, in the crystal structure of a related dipeptide, molecules are stabilized by N–H···O and C–H···O hydrogen bonds. researchgate.net These interactions can lead to the formation of well-ordered supramolecular structures, such as antiparallel β-sheets and helical architectures. rsc.orgresearchgate.net The N-methylation in this compound precludes the presence of an N-H donor at that position, altering the hydrogen bonding patterns compared to its non-methylated counterpart and influencing its self-assembly behavior.

Crystal Structure Elucidation by X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.

X-ray diffraction analysis unambiguously determines the stereochemistry of a chiral center. For this compound, the "L" designation refers to the S-configuration at the α-carbon, which can be confirmed by this method. nih.gov In studies of related N-Boc protected amino acid derivatives, the absolute configuration is routinely established as part of the crystallographic analysis, providing precise values for the key dihedral angles (φ, ψ, and ω) that define the peptide backbone conformation. rsc.org

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent forces, including hydrogen bonding and van der Waals interactions. rsc.org The analysis of these interactions reveals how individual molecules assemble into a larger, ordered supramolecular structure. nih.gov In crystals of similar aromatic amino acid derivatives, molecules often organize into sheet-like layers or other complex architectures. researchgate.net The presence of the nitro group and the aromatic ring can also facilitate π-π stacking interactions, further stabilizing the crystal lattice.

Table 2: Example Crystallographic Data for a Dipeptide Derivative (Boc-Val-Phe-OMe) Illustrative data from a related peptide to demonstrate typical parameters obtained from X-ray diffraction. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.0680
b (Å)13.8650
c (Å)28.2630
Z (Molecules per unit cell)4

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental findings by providing a deeper understanding of molecular structure and energetics. DFT calculations can be used to:

Predict the most stable conformations of a molecule by calculating the relative energies of different rotamers.

Simulate vibrational (IR) and electronic (UV-Vis) spectra, which aids in the interpretation of experimental data.

Analyze the strength and geometry of hydrogen bonds and other non-covalent interactions that drive self-assembly. rsc.org

For example, calculations on dipeptides have shown that high mechanical stiffness is strongly correlated with the strength and orientation of the hydrogen bond network within the crystal structure. rsc.org Such theoretical studies are essential for predicting the properties of novel materials derived from these amino acid building blocks.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and predict the vibrational spectra of complex organic molecules like this compound. While direct experimental and computational studies on this specific compound are limited, valuable insights can be extrapolated from research on analogous structures, such as N-methylated amino acids and nitro-containing aromatic amino acids.

DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For this compound, the presence of the N-methyl group is expected to influence the peptide backbone conformation. Studies on N-methylated amino acid derivatives (Ac-X-OMe) have shown that N-methylation can lower the energy barrier for cis/trans isomerization around the amide bond. nih.gov This increased conformational flexibility could be a key feature of this compound.

The electronic properties are significantly modulated by the substituent groups. The nitro group at the para position of the phenyl ring acts as a strong electron-withdrawing group, which influences the electron distribution across the entire molecule. This is reflected in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In related N-methylated amino acids, N-methylation leads to a less negative HOMO energy and a decrease in the HOMO-LUMO energy gap. nih.govrsc.org This suggests that this compound would likely exhibit enhanced polarizability and a smaller energy gap compared to its non-methylated counterpart.

Table 1: Predicted Effects of Structural Moieties on Electronic Properties based on Analogous Compounds

Structural MoietyPredicted Effect on Electronic PropertiesReference
Boc Group Increases solubility in organic solvents, influences conformational preferences. numberanalytics.comorganic-chemistry.org
N-Methylation Increases lipophilicity, lowers the cis/trans amide energy barrier, increases polarizability and dipole moment, and decreases the HOMO-LUMO energy gap. nih.govrsc.org
4-Nitro Group Acts as a strong electron-withdrawing group, influencing the aromatic system's electronic density and contributing to nonlinear optical properties. researchgate.netresearchgate.netnih.gov

Vibrational spectra (Infrared and Raman) for this compound can be accurately predicted using DFT calculations. Key vibrational modes would include the carbonyl (C=O) stretching of the Boc group and the carboxylic acid, the N-H bend, and the characteristic symmetric and asymmetric stretches of the nitro (NO2) group. For the related compound Boc-p-nitrophenylalanine, the most intense Raman band appears at 1345 cm⁻¹, characteristic of the nitro group. nih.gov Similar prominent bands are expected for the N-methylated version, though shifts may occur due to the altered electronic environment and steric hindrance from the methyl group.

Molecular Dynamics and Docking Simulations for Interaction Studies

Molecular dynamics (MD) and molecular docking simulations are invaluable computational techniques to explore how this compound interacts with other molecules, particularly biological macromolecules like proteins.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of peptides incorporating this modified amino acid. The N-methyl group restricts the hydrogen-bonding capacity of the amide nitrogen, which can significantly alter the secondary structure of a peptide. This modification is often used to enhance metabolic stability and membrane permeability in peptide-based drugs. MD simulations would be crucial to understand how the local conformation of a peptide is affected by the inclusion of this compound.

Molecular Docking Simulations: Molecular docking is employed to predict the binding orientation and affinity of a ligand within the active site of a receptor. Docking studies on various phenylalanine derivatives have demonstrated the importance of specific interactions for binding affinity. nih.govnih.gov For this compound, key interactions would likely involve:

Hydrophobic Interactions: The phenyl ring and the tert-butyl group of the Boc moiety can form significant hydrophobic interactions with nonpolar pockets of a binding site.

Hydrogen Bonding: The carboxylic acid group and the carbonyl oxygens of the Boc group can act as hydrogen bond acceptors.

Aromatic Interactions: The nitro-substituted phenyl ring can participate in π-π stacking or cation-π interactions within a protein's active site.

The results of docking simulations, typically expressed as a docking score (e.g., in kcal/mol), can rank the potential of a compound to bind to a specific target. For instance, in studies of other modified phenylalanine derivatives, docking scores have been used to successfully predict inhibitory activity against enzymes like dipeptidyl peptidase IV. nih.govnih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interacting Group of CompoundType of InteractionPotential Interacting Residues
Phenyl Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Nitro GroupDipole-dipole, Hydrogen BondingPolar/charged residues (e.g., Serine, Asparagine)
Boc Group (tert-butyl)HydrophobicAlanine (B10760859), Valine, Leucine, Isoleucine
Carboxyl GroupHydrogen Bonding, IonicArginine, Lysine, Serine, Threonine, Histidine

Prediction of Nonlinear Optical Properties via Quantum Chemical Calculations

The presence of a nitroaromatic system in this compound suggests potential for nonlinear optical (NLO) activity. Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO responses. sphinxsai.com In this molecule, the phenyl ring acts as the π-bridge, while the nitro group is a strong electron acceptor.

Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are used to predict NLO properties such as the first hyperpolarizability (β). nih.gov Studies on aromatic amino acids like phenylalanine, tyrosine, and tryptophan have shown that the aromatic side chain is the primary contributor to their NLO response. researchgate.netresearchgate.netnih.gov

Analytical Methodologies and Chiral Separations in Research

Advanced Chromatographic Techniques for Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation and analysis of amino acids and their derivatives. researchgate.net These methods are favored for their speed, efficiency, and adaptability to a wide range of analytes, from small molecules to large peptides. researchgate.net Modern innovations, including the development of novel stationary phases and the advent of two-dimensional chromatography, have further enhanced resolution and detectability. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like Boc-N-methyl-4-nitro-L-phenylalanine. In research settings, reversed-phase HPLC (RP-HPLC) is commonly employed for purity determination and quantification of such protected amino acids. The inherent hydrophobicity imparted by the tert-butoxycarbonyl (Boc) protecting group and the aromatic nitrophenyl side chain allows for strong retention and effective separation on nonpolar stationary phases, such as C8 or C18 columns.

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape and reproducibility. The separation of various amino acid derivatives can be achieved in a single HPLC run by optimizing the gradient elution. nih.gov For instance, studies on similar derivatized amino acids have shown that adjusting the organic modifier concentration is crucial for resolving complex mixtures, with more hydrophobic compounds requiring a higher percentage of organic solvent to elute. nih.gov The presence of the nitro group provides a strong chromophore, making UV detection a highly effective and sensitive method for quantification. The nitrosation of some amino acids can produce α-hydroxy-acids, which are also suitable for isocratic HPLC analysis. rsc.org

Table 1: Representative HPLC Parameters for Analysis of Boc-Protected Amino Acids

Parameter Typical Condition Purpose
Column C18 or C8, 3-5 µm particle size Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) Aqueous component of the mobile phase; TFA acts as an ion-pairing agent and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) Organic modifier to elute hydrophobic compounds.
Gradient Linear gradient from low %B to high %B Allows for the separation of compounds with a wide range of polarities in a single run.
Flow Rate 0.5 - 1.5 mL/min Standard flow rate for analytical scale columns.

| Detection | UV at ~254 nm or ~280 nm | The aromatic nitro group acts as a chromophore for sensitive detection. |

Assessing the enantiomeric purity of a chiral molecule like this compound is paramount, as the biological activity of amino acids is highly dependent on their stereoisomeric configuration. researchgate.netmdpi.com Direct enantiomeric separation can be achieved using chiral chromatography, which employs a chiral stationary phase (CSP). mdpi.com

Various types of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases being particularly effective for the separation of amino acid enantiomers. mdpi.comoup.com For example, a β-cyclodextrin-based CSP has been successfully used for the enantioseparation of various derivatized DL-amino acids. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mix of alkanes and alcohols, is critical for achieving optimal resolution between the L- and D-enantiomers.

Chiral Derivatization Strategies for Amino Acid Enantiomers

An alternative to direct chiral chromatography is the indirect method, which involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column. nih.govnih.gov

A variety of CDAs have been developed for the analysis of amino acids. nih.gov For a compound like this compound, the Boc group would first be removed under acidic conditions (e.g., with TFA) to expose the N-methylamino group for derivatization. nih.gov

One of the most widely used CDAs is Marfey’s reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.gov FDAA reacts with the amino group of an amino acid to form stable diastereomeric derivatives that are easily separable by RP-HPLC. nih.gov This method has been successfully applied to determine the stereochemistry of numerous uncommon amino acids, including N-methylated forms. nih.gov Other notable CDAs include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of agent can influence the resolution and sensitivity of the analysis, with FDAA generally providing high enantioselectivity. nih.gov

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis

Chiral Derivatizing Agent (CDA) Abbreviation Reactive Group Key Features
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Primary & Secondary Amines Widely used, provides high enantioselectivity, forms derivatives with strong UV absorbance. nih.govnih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC Primary & Secondary Amines Forms diastereomeric thioureas. nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester S-NIFE Primary & Secondary Amines Another effective agent for creating separable diastereomers. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) significantly enhances analytical capabilities by providing molecular weight and structural information, which improves the certainty of identification. nih.gov When analyzing complex biological samples or verifying the structure of novel synthetic compounds, MS detection is invaluable.

In the context of analyzing this compound, LC-MS can confirm the mass of the intact molecule. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. nih.gov It is a known phenomenon that Boc-protected amines can undergo fragmentation or rearrangement within the ion source of the mass spectrometer, which can serve as a diagnostic indicator. nih.gov When using chiral derivatization, LC-MS is used to identify the peaks corresponding to the diastereomeric derivatives. The mass spectrometer can confirm that the separated peaks have the expected molecular weight of the derivatized amino acid, providing definitive evidence of its identity and stereochemical configuration. nih.govnih.gov Advanced techniques like tandem mass spectrometry (MS/MS) can further provide fragmentation data to elucidate the structure of the analyte. nih.gov

Future Directions and Emerging Research Avenues

Integration with Combinatorial Chemistry and High-Throughput Screening in Chemical Biology

The non-natural, sequence-defined structure of Boc-N-methyl-4-nitro-L-phenylalanine makes it an ideal building block for integration into combinatorial chemistry workflows. Combinatorial methods facilitate the synthesis of vast libraries of compounds, numbering in the millions or even billions, which can then be rapidly assessed for biological activity using high-throughput screening (HTS) techniques. nih.gov

The use of Boc solid-phase peptide synthesis (SPPS) is a well-established method for creating large peptide libraries. nih.govchemrxiv.org this compound can be readily incorporated into these automated synthesis platforms. The N-methylation prevents hydrogen bonding at that position, introducing conformational constraints into a peptide backbone, while the nitro group offers a site for further chemical modification or can act as a spectroscopic probe or a key pharmacophore.

Future research will likely involve the creation of extensive libraries of peptides and peptidomimetics containing this amino acid. These libraries can be screened against a multitude of biological targets, such as proteins and receptors, to identify novel inhibitors or modulators. nih.gov For instance, platforms utilizing fiber-optic array scanning technology (FAST) can screen bead-based libraries at immense speeds, accelerating the discovery of new bioactive molecules. chemrxiv.org The inclusion of this compound in such libraries introduces structural and functional diversity that is not accessible with natural amino acids, enhancing the probability of discovering hit compounds for challenging targets. nih.gov

Table 1: Potential Applications in Combinatorial Chemistry and HTS

Research Area Application of this compound Desired Outcome
Drug Discovery Incorporation as a key building block in large peptide/peptidomimetic libraries. Identification of novel lead compounds against therapeutic targets like K-Ras, IL-6, and TNFα. nih.gov
Chemical Biology Use as a structural or functional probe within combinatorial libraries. Elucidation of protein-ligand interactions and cellular pathway functions.

| Diagnostics | Development of library-derived affinity agents for specific biomarkers. | Creation of new diagnostic tools with high specificity and sensitivity. |

Rational Design of Next-Generation Bioactive Molecules

Rational design is a cornerstone of modern drug discovery, aiming to create molecules with specific pharmacological actions based on a deep understanding of their biological targets. nih.govscilit.com This approach relies on the iterative process of designing, synthesizing, and testing compounds to optimize their activity, selectivity, and pharmacokinetic properties. nih.gov this compound serves as an excellent starting point for such endeavors.

The design of next-generation bioactive molecules can leverage the distinct features of this compound:

N-Methylation: This modification enhances proteolytic stability and can lock the peptide backbone into a specific conformation, which is crucial for binding to a target. It also improves membrane permeability.

Nitro Group: The electron-withdrawing nature of the nitro group can be critical for binding affinity. Furthermore, it can be chemically reduced to an amine, providing a handle for attaching other functional groups, such as fluorophores, affinity tags, or other pharmacophores.

Boc Group: While typically a protecting group removed in the final product, its influence on the solubility and handling of intermediates is vital during synthesis.

Future efforts will focus on using this amino acid to build peptidomimetics that target specific protein-protein interactions or enzyme active sites. unimi.it The rational design process involves computational techniques like molecular docking to predict how derivatives might interact with a target, followed by synthesis and biological evaluation. nih.govresearchgate.net For example, modifying the phenyl ring with different substituents or replacing the nitro group could fine-tune electronic and steric properties to maximize potency and selectivity. scilit.com

Exploration of Novel Material Applications and Self-Assembled Architectures

The field of materials science is increasingly turning to bio-inspired molecules for the creation of novel functional materials. Peptides, particularly those containing aromatic residues, are known for their ability to self-assemble into highly ordered nanostructures. rsc.orgnih.gov

Research on a closely related dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, has demonstrated remarkable self-assembly properties. rsc.orgrsc.org This compound forms nanotubes that further organize into microtapes. rsc.orgrsc.org These self-assembled structures exhibit significant piezoelectric properties, generating substantial output voltages under applied force. rsc.orgrsc.org Specifically, when embedded into electrospun fibers, the material produced a maximum output voltage of 58 V and a power density of 9 μW cm⁻². rsc.orgrsc.org

Given the structural similarities, this compound is a prime candidate for exploration in materials science. The aromatic nitro-phenylalanine core is the key driver for the π-π stacking interactions that lead to self-assembly. nih.gov Future research directions include:

Investigating Self-Assembly: Studying the self-assembly behavior of this compound under various conditions (e.g., different solvents, pH) to determine if it can form nanotubes, nanofibers, or other ordered structures. The N-methylation may introduce a twist or other conformational constraint that could lead to unique morphologies not seen in its non-methylated counterparts.

Developing Piezoelectric Materials: Fabricating and characterizing materials containing self-assembled structures of this compound to assess their piezoelectric coefficients and potential for use in sensors, actuators, and energy harvesting devices. rsc.org

Creating Functional Surfaces: Using self-assembly to create biocompatible coatings with specific optical or electronic properties for applications in biomedical devices and tissue engineering.

Table 2: Comparison and Projected Properties for Material Applications

Compound Observed Self-Assembled Structures Measured Piezoelectric Output Potential Application
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine Nanotubes, Microtapes rsc.orgrsc.org 58 V (in electrospun fibers) rsc.orgrsc.org Piezoelectric sensors, Energy harvesters rsc.org

| This compound | (Projected) Nanotubes, Helical Fibers | (Projected) Potentially high, morphology-dependent | Advanced biomaterials, Nanoelectronics, Optical devices |

Advanced Computational Modeling for Predictive Research and Property Engineering

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research, saving significant time and resources. nih.govunimi.it For a molecule like this compound, advanced computational modeling is a key future direction for both bioactive molecule design and materials science.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate information about the electronic properties of the molecule. This is useful for predicting reactivity, spectroscopic properties, and intermolecular interaction energies, which are fundamental to both drug-receptor binding and material self-assembly.

Quantitative Structure-Activity Relationship (QSAR): In drug design, QSAR models can be developed to correlate structural features of a series of derivatives with their biological activity. nih.gov By creating a library of virtual compounds based on the this compound scaffold and calculating various molecular descriptors, researchers can build predictive models to identify which modifications are most likely to improve potency.

Future research will see a tighter integration of these computational techniques with synthetic chemistry and biological testing. nih.gov This synergy will enable the in silico engineering of properties, allowing scientists to design molecules with desired characteristics before committing to their synthesis, accelerating the pace of discovery and innovation.

Q & A

Q. Key Considerations :

  • Side Reactions : Over-nitration can occur if reaction time/temperature exceeds optimal ranges. Use TLC to track nitration progress.
  • Solubility : The nitro group reduces solubility in polar solvents; DMF or DCM is recommended for intermediate steps .

Basic: What analytical techniques are most reliable for confirming the identity and purity of this compound?

Answer:
A multi-technique approach is essential:

HPLC-MS : Reverse-phase HPLC coupled with ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~337 Da) and detects impurities. Use a gradient of 0.1% TFA in H₂O/ACN .

Chiral HPLC : Verify enantiomeric purity using a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to confirm retention of L-configuration .

Melting Point Analysis : Compare observed mp (238–243°C for anhydrous form; 245–251°C for monohydrate) to literature values. Discrepancies may indicate hydration states or impurities .

¹H/¹³C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm), aromatic protons (δ 8.1–8.3 ppm for nitro-substituted phenyl), and α-proton (δ 4.3–4.5 ppm) .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Answer:
Discrepancies often arise from:

Hydration State : The monohydrate form (mp 245–251°C) vs. anhydrous form (mp 238–243°C). Characterize via TGA or Karl Fischer titration to determine water content .

Crystallization Solvents : Recrystallization from ethanol/water vs. methanol can yield polymorphs. Use X-ray crystallography to confirm crystal structure .

Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., over-nitrated isomers) may depress mp. Re-purify via preparative HPLC and re-test .

Q. Methodological Recommendation :

  • Always report solvent systems and drying conditions alongside mp data.

Advanced: How does the nitro group influence peptide conformation in solid-phase synthesis, and how can solubility challenges be addressed?

Answer:
The 4-nitro group introduces steric and electronic effects:

Conformational Rigidity : The nitro group’s electron-withdrawing nature stabilizes planar peptide backbones, potentially altering α-helix or β-sheet propensity. Monitor via CD spectroscopy .

Solubility Challenges :

  • Coupling Steps : Use DMF/DCM (1:1) with 1% HOBt to improve solubility during Fmoc-SPPS.
  • Deprotection : Avoid prolonged TFA exposure to prevent nitro group reduction; limit cleavage to 2 hours .

Post-Synthesis Modifications : Reduce the nitro group to an amine (e.g., H₂/Pd-C) for further functionalization (e.g., bioconjugation) .

Advanced: What strategies optimize the use of this compound in structure-activity relationship (SAR) studies?

Answer:

Analog Design : Synthesize derivatives with varying substituents (e.g., 4-CN, 4-Me) to assess electronic/hydrophobic effects. Use Miyaura borylation or Ullmann coupling for diversification .

Biological Assays : Pair with computational modeling (e.g., MD simulations) to correlate steric bulk (from the nitro group) with receptor binding.

Data Validation : Replicate contradictory SAR results (e.g., conflicting IC₅₀ values) using standardized assay conditions (e.g., fixed pH, buffer ionic strength) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.